7-Cyclopropylquinazoline

Description

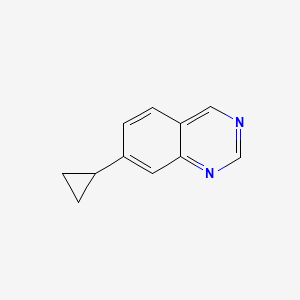

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

7-cyclopropylquinazoline |

InChI |

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2 |

InChI Key |

VEWZWMKXZFAFPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=NC=NC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details a modern and efficient synthetic route for 7-cyclopropylquinazoline, a scaffold of interest in medicinal chemistry. The proposed methodology leverages a late-stage functionalization strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant advantages in terms of substrate scope, functional group tolerance, and overall efficiency compared to traditional multi-step linear syntheses.

Introduction

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1][2][3] These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7] The introduction of small, conformationally constrained groups like cyclopropyl moieties can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.

This guide outlines a novel and highly efficient two-step synthesis for this compound. The strategy involves the initial synthesis of a 7-bromoquinazoline precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This late-stage introduction of the cyclopropyl group provides a convergent and flexible route amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Route

The proposed synthesis is a two-step process, beginning with the formation of the quinazoline core, followed by the key C-C bond-forming cross-coupling reaction.

Overall Reaction Scheme:

This modular approach allows for the efficient preparation of the key 7-bromoquinazoline intermediate, which can then be coupled with various organoboron reagents.

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This step utilizes a modification of the Niementowski quinazoline synthesis, a classic and reliable method for constructing the quinazolinone ring system.[8][9]

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10.0 eq).

-

Heat the reaction mixture to 150-160 °C with stirring.

-

Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add water to the flask and stir to break up the solid mass.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

Step 2: Reduction of 7-Bromoquinazolin-4(3H)-one to 7-Bromoquinazoline

The reduction of the quinazolinone to the corresponding quinazoline can be achieved using standard reducing agents. A common method involves conversion to a chloro intermediate followed by reduction.

Methodology:

-

Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-bromoquinazoline.

-

Dissolve the crude 4-chloro-7-bromoquinazoline in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 7-bromoquinazoline.

Step 3: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This key step involves the palladium-catalyzed cross-coupling of 7-bromoquinazoline with cyclopropylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on heterocyclic systems.[10][11][12][13]

Methodology:

-

To a microwave vial or a Schlenk flask, add 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 100-120 °C for 2-4 hours. Microwave irradiation can significantly reduce reaction times.[10]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Niementowski Synthesis | 2-Amino-4-bromobenzoic acid, Formamide | None | Formamide | 150-160 | 4-6 | 75-85 |

| 2 | Reduction | 7-Bromoquinazolin-4(3H)-one, POCl₃, H₂ | 10% Pd/C | Dichloromethane, Ethanol | Reflux, RT | 15-20 | 60-70 |

| 3 | Suzuki Coupling | 7-Bromoquinazoline, Cyclopropylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | 100-120 | 2-4 | 70-90 |

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 2.1 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160, 155, 152, 150, 134, 128, 127, 122, 118, 16, 10 ppm |

| Mass Spec (ESI+) | m/z = 171.09 [M+H]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthetic route.

References

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. ijpbs.com [ijpbs.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. audreyli.com [audreyli.com]

- 12. xisdxjxsu.asia [xisdxjxsu.asia]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

7-Cyclopropylquinazoline: A Technical Overview of its Chemical Properties, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

The fundamental structure of 7-Cyclopropylquinazoline consists of a bicyclic aromatic heterocycle, quinazoline, with a cyclopropyl group attached at the 7th position of the benzene ring. Quinazoline itself is a fusion of a benzene ring and a pyrimidine ring.[9]

IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂ SMILES: C1CC1c2cc3c(cncn3)cc2

While specific experimental data for this compound is not available, the properties of the parent quinazoline molecule provide a foundational reference.

| Property | Value (for Quinazoline) | Reference |

| Molecular Weight | 130.15 g/mol | [9] |

| Appearance | Light yellow crystalline solid | [9] |

| Melting Point | 48 °C | [9] |

| Boiling Point | 243 °C | [9] |

| Solubility in Water | Soluble | [9] |

| pKa | 3.51 | [9] |

The introduction of a cyclopropyl group at the C-7 position is expected to increase the lipophilicity and metabolic stability of the molecule compared to the unsubstituted quinazoline.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This widely used method allows for the formation of a carbon-carbon bond between a halogenated quinazoline and a boronic acid derivative.[10][11][12][13]

Proposed Synthetic Workflow

A generalized synthetic workflow for this compound is outlined below. This process would begin with a commercially available or synthesized 7-haloquinazoline (e.g., 7-bromoquinazoline or 7-chloroquinazoline) and cyclopropylboronic acid.

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura cross-coupling.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 7-bromoquinazoline (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4][7][8] The substitution at the C-7 position can significantly influence the pharmacological profile of the molecule.

While the specific biological targets of this compound have not been elucidated, related compounds offer insights into its potential mechanisms of action. For instance, a number of quinazoline derivatives are known to act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[14] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-MAPK pathway, which is often dysregulated in cancer.

Furthermore, a study on cyclopropyl-containing quinazolinamine derivatives identified them as potent dual inhibitors of the ATP-binding cassette (ABC) transporters BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein).[15] These transporters are responsible for multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. Inhibition of these transporters can restore sensitivity to anticancer drugs.

Potential Signaling Pathway Involvement

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for a quinazoline-based inhibitor, leading to the inhibition of cell proliferation.

Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

While this compound remains a molecule for which specific experimental data is not yet publicly documented, its chemical structure, based on the versatile quinazoline scaffold, suggests significant potential for biological activity. The synthetic routes to access this compound are well-established through modern cross-coupling methodologies. Future research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. The information presented in this guide, extrapolated from related compounds, provides a solid foundation for such research endeavors.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinazoline - Wikipedia [en.wikipedia.org]

- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 7-Cyclopropylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 7-cyclopropylquinazoline and its derivatives. The document consolidates available data on their synthesis, in vitro anticancer activity, and kinase inhibition profiles. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and development in this area.

In Vitro Anticancer Activity

Derivatives of cyclopropylquinazoline have been investigated for their potential as anticancer agents. The National Cancer Institute (NCI) has screened at least one such derivative, identified as A5(B) (T ID-127927), against a panel of 60 human cancer cell lines.[1] While the detailed quantitative data for this specific compound is not publicly available in the search results, the program involves an initial single high-dose screening (10⁻⁵ M) to identify compounds for further evaluation.[1][2]

The general quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer effects by targeting various cellular pathways.[3][4][5]

Kinase Inhibition Profile

Quinazoline derivatives are renowned for their activity as kinase inhibitors.[6][7] While specific kinase inhibition data for this compound was not found in the initial broad searches, related cyclopropyl-containing quinazoline derivatives have shown significant inhibitory activity against specific kinases.

One study focused on the development of 2,4-diaminoquinazoline derivatives as p21-activated kinase 4 (PAK4) inhibitors. These compounds, featuring a N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine core, demonstrated potent PAK4 inhibition with IC50 values in the nanomolar range.

Table 1: PAK4 Kinase Inhibitory Activity of Selected Cyclopropylquinazoline Derivatives

| Compound ID | Structure | PAK4 IC50 (µM) |

| 8d | 2-(4-(4-chlorophenyl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine | 0.060 |

| 9c | 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)quinazolin-4-amine | 0.068 |

Data extracted from a study on PAK4 inhibitors.

Another study explored 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent inhibitors of discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase implicated in fibrosis and cancer.

Experimental Protocols

General Synthesis of 2,4-Diaminoquinazoline Derivatives

The synthesis of the 2,4-diaminoquinazoline derivatives targeting PAK4 involved a key intermediate, 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine. This intermediate was synthesized by reacting 5-cyclopropyl-1H-pyrazol-3-amine with 2,4,6-trichloroquinazoline in the presence of a base. Subsequent substitution of the remaining chlorine atom with various piperidine or piperazine derivatives yielded the final compounds.

In Vitro Kinase Inhibition Assay (Example: PAK4)

The inhibitory activity of the synthesized compounds against PAK4 was determined using a standard in vitro kinase assay.

-

Enzyme and Substrate Preparation : Recombinant PAK4 enzyme and a suitable substrate peptide are prepared in assay buffer.

-

Compound Preparation : Test compounds are serially diluted to various concentrations.

-

Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

The antiproliferative activity of the compounds is typically evaluated using a cell-based assay, such as the MTT or SRB assay, against a panel of human cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Measurement :

-

MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

-

SRB Assay : Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured.

-

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curves.

Signaling Pathway Interactions

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. For instance, the inhibition of PAK4 by cyclopropylquinazoline derivatives would disrupt the PAK4 signaling cascade.

Conclusion and Future Directions

The preliminary biological screening data suggests that this compound and its derivatives are a promising class of compounds with potential anticancer and kinase inhibitory activities. The potent inhibition of PAK4 by certain derivatives highlights a specific mechanism of action that warrants further investigation. Future research should focus on:

-

Comprehensive screening of a broader library of this compound derivatives against a wider range of kinases and cancer cell lines.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most potent lead compounds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Exploration of potential synergistic effects when combined with other anticancer agents.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and pathway diagrams serve as a resource for researchers to build upon in the quest for novel and effective cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors [mdpi.com]

- 3. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis and Characterization of 7-Cyclopropylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and characterization of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide outlines a plausible synthetic pathway based on established methodologies for analogous quinazoline derivatives. It further details the necessary characterization techniques to confirm the identity and purity of the synthesized compound.

Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process commencing with the formation of a key intermediate, 2-amino-4-cyclopropylbenzoic acid. This intermediate can then be cyclized to form the quinazoline core. A common and effective method for constructing the quinazoline ring is the reaction of an anthranilic acid derivative with formamide or a similar one-carbon source.

A proposed synthetic workflow is detailed below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-cyclopropylbenzoic acid (Hypothetical Protocol)

-

To a solution of 4-bromo-2-aminobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (3 equivalents).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-cyclopropylbenzoic acid.

Step 2: Synthesis of 7-Cyclopropylquinazolin-4(3H)-one

-

A mixture of 2-amino-4-cyclopropylbenzoic acid (1 equivalent) and formamide (10-20 equivalents) is heated at 150-180 °C for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 7-Cyclopropylquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-7-cyclopropylquinazoline

-

7-Cyclopropylquinazolin-4(3H)-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The excess chlorinating agent is removed by distillation under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-Chloro-7-cyclopropylquinazoline.

Step 4: Synthesis of this compound

-

4-Chloro-7-cyclopropylquinazoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

-

A palladium on carbon catalyst (10% Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Characterization Data

As no specific experimental data for this compound is readily available in the literature, the following table outlines the expected characterization data based on the analysis of similar quinazoline derivatives.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point (°C) | To be determined experimentally |

| Yield (%) | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Signals corresponding to the quinazoline ring protons, the cyclopropyl group protons, and a characteristic singlet for the C2-H. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances for the aromatic and heterocyclic carbons of the quinazoline core, and the aliphatic carbons of the cyclopropyl group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of this compound. |

| Infrared (IR) (KBr, cm⁻¹) | Characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the quinazoline ring. |

Potential Signaling Pathways and Biological Relevance

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] They are known to interact with various biological targets, including enzymes and receptors. The quinazoline scaffold is a key component in several approved drugs, particularly in oncology.

The potential biological activities of this compound can be inferred from the known activities of other quinazoline derivatives. A logical workflow for investigating its biological relevance would be:

Caption: Workflow for the biological evaluation of this compound.

Given the prevalence of quinazolines as kinase inhibitors, a primary area of investigation for this compound would be its effect on various protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations for the construction of the quinazoline core. While specific experimental data for this compound is not currently available, the outlined characterization methods will be essential for confirming its structure and purity. Further investigation into the biological activities of this compound is warranted, given the significant therapeutic potential of the quinazoline scaffold.

References

Spectroscopic Data for 7-Cyclopropylquinazoline: A Technical Guide

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (NMR, MS, IR) for 7-Cyclopropylquinazoline. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on established principles and data for analogous structures. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and anticipated spectral features of this compound.

Synthetic Strategies for Quinazoline Derivatives

The quinazoline core is a prevalent scaffold in medicinal chemistry, and numerous synthetic routes have been developed for its construction. The synthesis of a 7-substituted quinazoline, such as this compound, would typically commence from a correspondingly substituted anthranilic acid or a related precursor.

A common and effective method is the reaction of a 2-aminobenzonitrile with an orthoester. For the target molecule, this would involve 2-amino-4-cyclopropylbenzonitrile reacting with triethyl orthoformate. Other established methods include the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides, or palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group onto a pre-formed 7-haloquinazoline ring. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the synthesis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of the quinazoline nucleus and the cyclopropyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-¹³ (¹³C) NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |

| ~9.25 | s | - | H-2 |

| ~9.15 | s | - | H-4 |

| ~8.00 | d | ~8.4 | H-5 |

| ~7.65 | d | ~1.8 | H-8 |

| ~7.40 | dd | ~8.4, 1.8 | H-6 |

| ~2.05 | m | - | Cyclopropyl-CH |

| ~1.15 | m | - | Cyclopropyl-CH₂ |

| ~0.85 | m | - | Cyclopropyl-CH₂ |

-

Rationale : The protons on the quinazoline ring are expected to resonate in the downfield aromatic region. The H-2 and H-4 protons are typically the most deshielded due to the influence of the two nitrogen atoms. The cyclopropyl protons will appear in the upfield aliphatic region, with the methine proton being the most downfield of the three.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Inferred Assignment |

| ~161.0 | C-4 |

| ~156.0 | C-2 |

| ~152.0 | C-8a |

| ~150.0 | C-7 |

| ~134.5 | C-5 |

| ~128.0 | C-6 |

| ~126.5 | C-8 |

| ~121.0 | C-4a |

| ~16.0 | Cyclopropyl-CH |

| ~10.5 | Cyclopropyl-CH₂ |

-

Rationale : The carbon atoms of the quinazoline ring will be in the aromatic region of the spectrum, with C-2 and C-4 being the most downfield. The carbons of the cyclopropyl group are expected at a significantly higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 142 | [M-C₂H₄]⁺ |

| 129 | [M-C₃H₅]⁺ |

-

Rationale : The molecular weight of this compound is 170.21 g/mol . The primary fragmentation pathways are expected to involve the loss of the cyclopropyl group or rearrangements leading to the expulsion of stable neutral molecules like ethylene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~3010 | Medium | Cyclopropyl C-H Stretch |

| 1625-1450 | Strong-Medium | Aromatic C=C and C=N Stretching |

| ~1020 | Medium | Cyclopropyl Ring Deformation |

| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending |

-

Rationale : The IR spectrum is expected to show characteristic absorptions for the aromatic quinazoline ring and the cyclopropyl group. The C=C and C=N stretching vibrations of the quinazoline ring will be prominent in the fingerprint region.

Experimental Protocols for Characterization

For a novel compound such as this compound, a standard set of spectroscopic experiments would be performed to confirm its structure.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra would be acquired in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing strong evidence for the chemical formula. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods.

-

Infrared Spectroscopy : An FTIR (Fourier-Transform Infrared) spectrum would be recorded, typically using an ATR (Attenuated Total Reflectance) accessory for a solid sample, to identify the key functional groups.

Synthesis and Characterization Workflow

The logical flow from chemical synthesis to structural confirmation is a fundamental process in chemical research and drug development.

Caption: General workflow from synthesis to spectroscopic structural elucidation.

Discovery and Initial Assessment of 7-Cyclopropylquinazoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and initial biological evaluation of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The introduction of a cyclopropyl group at the 7-position represents a key structural modification aimed at exploring and optimizing the compound's pharmacological profile. This document provides a consolidated overview of the synthetic route, preliminary biological activity, and the underlying mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The quinazoline core is a prominent feature in a multitude of biologically active molecules, including several approved drugs targeting key signaling pathways in cancer.[1] The strategic substitution on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The cyclopropyl group, a small, rigid, and lipophilic moiety, is a valuable substituent in drug design, often contributing to improved metabolic stability and binding affinity. This guide focuses on the synthesis and initial characterization of this compound, providing a foundational understanding for further research and development.

Synthesis of this compound

The synthesis of this compound derivatives typically involves a multi-step reaction sequence starting from appropriately substituted anthranilic acids. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4H-benzo[d][1][4]oxazin-4-one

A key intermediate in the synthesis of this compound derivatives is the corresponding benzoxazinone. This is typically achieved by reacting anthranilic acid with cyclopropyl carbonyl chloride.

-

Materials: Anthranilic acid, cyclopropyl carbonyl chloride, 2,6-lutidine, and an appropriate solvent.

-

Procedure: To a solution of anthranilic acid in a suitable solvent, 2,6-lutidine is added, followed by the dropwise addition of cyclopropyl carbonyl chloride at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the 2-cyclopropyl-4H-benzo[d][1][2]oxazin-4-one intermediate.[3]

The subsequent conversion of the benzoxazinone to the desired quinazoline can be achieved through various methods, including reaction with ammonia or its equivalents to form the quinazolinone core, which can then be further modified.

Initial Biological Assessment

The initial biological assessment of novel quinazoline derivatives often focuses on their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.

In Vitro Antiproliferative Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound/Derivative | Cell Line | IC50 (µM) |

| Reference EGFR Inhibitor | A549 (Lung Carcinoma) | Data not available in search results |

| This compound Analog | A549 (Lung Carcinoma) | Data not available in search results |

| Reference EGFR Inhibitor | MCF-7 (Breast Cancer) | Data not available in search results |

| This compound Analog | MCF-7 (Breast Cancer) | Data not available in search results |

Note: Specific IC50 values for this compound were not available in the provided search results. The table serves as a template for data presentation.

Mechanism of Action: Kinase Inhibition

Quinazoline derivatives frequently exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2][4] This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for quinazoline-based EGFR inhibitors.

Caption: EGFR signaling and its inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and initial screening of this compound derivatives.

Caption: General workflow for synthesis and screening.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not detailed in the provided search results, general principles for 4-anilinoquinazoline EGFR inhibitors can be extrapolated. The nature and position of substituents on the quinazoline core and the anilino moiety significantly influence potency and selectivity. The introduction of the cyclopropyl group at the 7-position is anticipated to impact the compound's interaction with the ATP-binding pocket of the kinase.

Conclusion

This technical guide provides a preliminary overview of the discovery and initial assessment of this compound. The synthetic strategy and the expected biological activity are based on established knowledge of quinazoline chemistry and pharmacology. Further detailed studies are required to fully elucidate the therapeutic potential of this compound. The provided experimental frameworks and data presentation templates are intended to guide future research in this area.

References

- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Cyclopropylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 7-Cyclopropylquinazoline, a molecule of interest in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with the commercially available 2-amino-4-bromobenzoic acid. The methodology involves the initial formation of 7-bromoquinazolin-4(3H)-one, followed by chlorination to yield 7-bromo-4-chloroquinazoline, and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of expected yields, and a visual representation of the synthetic pathway.

Data Presentation

| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |

| 1 | Quinazolinone Formation | 2-Amino-4-bromobenzoic acid | Formamide | N/A | 7-Bromoquinazolin-4(3H)-one | 85-95 |

| 2 | Chlorination | 7-Bromoquinazolin-4(3H)-one | POCl₃ | N,N-Diisopropylethylamine | 7-Bromo-4-chloroquinazoline | 90-98 |

| 3 | Suzuki-Miyaura Cross-Coupling | 7-Bromo-4-chloroquinazoline | Cyclopropylboronic acid | Pd(OAc)₂/P(Cy)₃ | 7-Cyclopropyl-4-chloroquinazoline | 70-85 |

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This procedure outlines the formation of the quinazolinone ring from 2-amino-4-bromobenzoic acid.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, combine 1.0 equivalent of 2-amino-4-bromobenzoic acid with 10 equivalents of formamide.

-

Heat the reaction mixture to 160-170 °C and maintain at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold deionized water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of deionized water to remove any residual formamide.

-

Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 7-Bromo-4-chloroquinazoline

This protocol describes the chlorination of the 4-oxo position of the quinazolinone.[1][2][3][4][5]

Materials:

-

7-Bromoquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Stir bar

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or another suitable organic solvent

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 7-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add 1.1 equivalents of N,N-diisopropylethylamine dropwise to the cooled suspension with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice. Caution: This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 7-bromo-4-chloroquinazoline.

Step 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline via Suzuki-Miyaura Cross-Coupling

This final step introduces the cyclopropyl group at the 7-position.[6][7][8][9][10]

Materials:

-

7-Bromo-4-chloroquinazoline

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (P(Cy)₃)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene and water (solvent system)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (nitrogen or argon)

-

Heating mantle

-

Stir bar

-

Separatory funnel

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 7-bromo-4-chloroquinazoline, 1.5 equivalents of cyclopropylboronic acid, and 3.0 equivalents of potassium phosphate in a mixture of toluene and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the catalyst and ligand: 0.05 equivalents of palladium(II) acetate and 0.10 equivalents of tricyclohexylphosphine.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with a saturated ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 7-cyclopropyl-4-chloroquinazoline.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 6. audreyli.com [audreyli.com]

- 7. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 10. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for In Vitro Assay Development of 7-Cyclopropylquinazoline Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases.[1] In particular, quinazoline-based molecules have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is implicated in the progression of various cancers.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[4][5] Consequently, inhibition of EGFR kinase activity is a key therapeutic strategy in oncology.

This document provides detailed protocols for the in vitro evaluation of 7-Cyclopropylquinazoline, a novel quinazoline derivative, for its potential inhibitory activity against EGFR. The application note outlines a two-tiered approach: a primary biochemical assay to determine the direct inhibitory effect on EGFR kinase activity, followed by a secondary cell-based assay to assess the compound's efficacy in a cellular context.

I. Biochemical Assay: EGFR Kinase Activity

A luminescence-based kinase assay, ADP-Glo™, is employed to measure the amount of ADP produced during the EGFR kinase reaction.[6][7] The luminescent signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.[8]

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

Materials:

-

Recombinant Human EGFR Kinase Enzyme System (Promega, Cat. No. V3831 or similar)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Prepare a stock solution of Staurosporine in DMSO for use as a positive control.

-

Prepare the EGFR kinase, substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP solutions in the provided kinase reaction buffer as per the manufacturer's instructions.

-

-

Kinase Reaction:

-

Add 1 µL of the serially diluted this compound, Staurosporine, or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Presentation: EGFR Kinase Inhibition

The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a four-parameter logistic dose-response curve.

| Compound | IC50 (nM) |

| This compound | [Insert experimentally determined value] |

| Staurosporine | [Insert experimentally determined value] |

Table 1: Example data table for summarizing the inhibitory potency of this compound against EGFR kinase.

II. Cell-Based Assay: Inhibition of Cancer Cell Proliferation

To evaluate the effect of this compound on cell viability in a cellular context, a cell proliferation assay using the A431 human epidermoid carcinoma cell line is performed.[2] A431 cells overexpress EGFR, making them a suitable model for studying EGFR inhibitors.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Experimental Protocol: MTT Cell Proliferation Assay[11][13]

Materials:

-

A431 human epidermoid carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (test compound)

-

Gefitinib (positive control inhibitor)

-

DMSO (vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest A431 cells and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Gefitinib in culture medium. The final DMSO concentration should be ≤ 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Presentation: A431 Cell Proliferation Inhibition

The absorbance values are converted to percent cell viability relative to the vehicle-treated control cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

| Compound | GI50 (µM) |

| This compound | [Insert experimentally determined value] |

| Gefitinib | [Insert experimentally determined value] |

Table 2: Example data table for summarizing the anti-proliferative activity of this compound in A431 cells.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for in vitro screening of this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. EGFR Kinase Enzyme System [promega.sg]

- 7. promega.com.cn [promega.com.cn]

- 8. ulab360.com [ulab360.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Cyclopropylquinazoline as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent enzyme inhibition. This document provides detailed application notes and protocols for the investigation of 7-Cyclopropylquinazoline, a novel derivative, as a potential inhibitor of key enzymes implicated in cancer and inflammatory diseases, namely Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein 2 (RIP2) kinase.

While specific experimental data for this compound is not yet widely published, this document compiles representative data and protocols from closely related quinazoline-based inhibitors to guide researchers in their investigation of this promising compound. The provided methodologies and data serve as a foundational resource for characterizing the inhibitory potential of this compound.

Potential Enzyme Targets and Mechanism of Action

Quinazoline-based compounds are known to target the ATP-binding pocket of kinases, acting as competitive inhibitors. This compound is hypothesized to exhibit inhibitory activity against the following key enzymes:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1][2][3][4][5] Inhibition of EGFR can block downstream signaling pathways, leading to reduced tumor growth.

-

Receptor-Interacting Protein 2 (RIP2) Kinase: A serine/threonine kinase that is a key mediator in the NOD-like receptor (NLR) signaling pathway, which is involved in innate immunity and inflammation.[6][7][8][9][10] Inhibition of RIP2 kinase can modulate inflammatory responses.

Data Presentation: Inhibitory Activity of Representative Quinazoline Derivatives

The following tables summarize the inhibitory activities of known quinazoline derivatives against EGFR and RIP2 kinase. This data provides a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Gefitinib | EGFR (wild-type) | 38.9 | Kinase Assay | [2] |

| Erlotinib | EGFR (wild-type) | 45 | Kinase Assay | [1] |

| Compound 6d | EGFR (wild-type) | 69 | Kinase Assay | [1] |

| Compound 22 | EGFR (wild-type) | 40.7 | Kinase Assay | [2] |

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against RIP2 Kinase

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GSK583 | RIP2 Kinase | 5 | Fluorescence Polarization | [8] |

| Compound 14 | RIP2 Kinase | 5.1 | In vitro Kinase Assay | [9] |

| Compound 37 | RIP2 Kinase | (nanomolar range) | In vitro Kinase Assay | [10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of 7-cyclopropyl-substituted quinazolines, based on established methods for similar derivatives.

Materials:

-

2-Amino-4-cyclopropylbenzonitrile

-

Triphosgene

-

Aniline

-

Toluene

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Cyclization: A solution of 2-amino-4-cyclopropylbenzonitrile in toluene is treated with triphosgene to form the corresponding isocyanate.

-

Reaction with Aniline: The isocyanate is then reacted with aniline to form a urea intermediate.

-

Ring Closure: The urea intermediate is heated in a suitable solvent to induce cyclization and form the this compound core.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of EGFR kinase, substrate, and ATP in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the EGFR kinase solution to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the ATP/substrate solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro RIP2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of this compound against RIP2 kinase.

Materials:

-

Recombinant human RIP2 kinase

-

ATP

-

Biotinylated peptide substrate (e.g., Biotin-LRRRLSLA)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

HTScan® Kinase Assay Kit (Cell Signaling Technology) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of RIP2 kinase and peptide substrate in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the RIP2 kinase and substrate solution to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 30 minutes.

-

Detection: Stop the reaction and detect substrate phosphorylation using the HTScan® Kinase Assay Kit according to the manufacturer's protocol, which typically involves a primary antibody that recognizes the phosphorylated substrate and a secondary HRP-conjugated antibody for chemiluminescent detection.

-

Data Analysis: Measure the chemiluminescence using a plate reader. Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.

Visualizations

Signaling Pathways

Caption: EGFR Signaling Pathway Inhibition.

Caption: RIP2 Kinase Signaling Pathway Inhibition.

Experimental Workflow

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors targeting critical pathways in cancer and inflammation. The protocols and data presented in this document provide a comprehensive framework for researchers to initiate their investigations into the therapeutic potential of this compound. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this compound, which may lead to the development of a new class of targeted therapeutics.

References

- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 7-Cyclopropylquinazoline Analogs for EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has emerged as a critical target for anticancer drug development.[4] Quinazoline-based molecules are a prominent class of EGFR inhibitors, with several compounds, such as gefitinib and erlotinib, receiving FDA approval for the treatment of NSCLC.[2][3]

This application note focuses on 7-cyclopropylquinazoline analogs, a novel series of compounds designed to inhibit EGFR. The introduction of a cyclopropyl group at the 7-position of the quinazoline scaffold is hypothesized to enhance binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain. High-throughput screening (HTS) methods are essential for rapidly evaluating the biological activity of a large number of these analogs to identify promising lead compounds for further development.

This document provides detailed protocols for a panel of HTS assays to characterize the inhibitory potential of this compound analogs, including a biochemical kinase assay, a cell-based viability assay, and a target engagement assay.

Signaling Pathway and Experimental Workflow

The EGFR signaling pathway is initiated by the binding of ligands such as epidermal growth factor (EGF), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. This compound analogs are designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the initiation of this signaling cascade.

EGFR Signaling Pathway and Inhibition by this compound Analogs.

A typical high-throughput screening workflow for evaluating these analogs involves a primary biochemical screen to identify potent inhibitors of the EGFR kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.

High-Throughput Screening Workflow for this compound Analogs.

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase enzyme (Promega, #V3831)

-

ATP (Promega, #V9101)

-

Poly(Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

-

This compound analogs dissolved in DMSO

-

Assay plates (384-well, white)

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare the kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.5 mg/ml BSA.[5]

-

Add 2.5 µL of the this compound analog at various concentrations (or DMSO as a vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and substrate to each well.[6]

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[6] Incubate the plate at room temperature for 1 hour.[6]

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6] Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Materials:

-

A431 (human epidermoid carcinoma) or other EGFR-overexpressing cancer cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogs (and a vehicle control) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate for at least 2 hours at 37°C (or overnight) to ensure complete solubilization.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Target Engagement Assay (Western Blot for Phospho-EGFR)

This assay determines if the compounds inhibit the phosphorylation of EGFR in a cellular context, confirming target engagement.

Materials:

-

A431 or other suitable cell line

-

Serum-free medium

-

Human EGF

-

This compound analogs

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment.

-

Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Data Presentation

The following table presents representative data for a series of quinazoline analogs, illustrating the impact of substitutions at the 7-position on their biological activity. While specific data for a comprehensive set of this compound analogs is not publicly available, this table, synthesized from published structure-activity relationship studies of related quinazoline derivatives, demonstrates the type of data generated in a high-throughput screen.

| Compound ID | R7 Substitution | EGFR Kinase IC50 (nM) | A431 Cell Viability IC50 (µM) |

| 1a | -H | 150 | 12.5 |

| 1b | -OCH3 | 25 | 2.1 |

| 1c | -Cl | 80 | 7.8 |

| 1d | -CH3 | 55 | 5.2 |

| Gefitinib | -OCH3 (at 6,7) | 33 | 0.5 |

Data is representative and compiled for illustrative purposes based on general trends observed in SAR studies of quinazoline-based EGFR inhibitors.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and characterization of this compound analogs as potential EGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and prioritize lead compounds with potent and selective activity for further preclinical development in the pursuit of novel cancer therapeutics.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of 7-Cyclopropylquinazoline in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Cyclopropylquinazoline in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction